Descarboxymethyl Cyanomethyl Treprostinil is a chemical compound related to Treprostinil, which is primarily used for treating pulmonary arterial hypertension. This compound is classified under small molecules and is recognized for its role in vasodilation and inhibition of platelet aggregation. The molecular formula for Descarboxymethyl Cyanomethyl Treprostinil is , with a molecular weight of approximately 371.513 g/mol .
The synthesis of Descarboxymethyl Cyanomethyl Treprostinil involves several methods, typically starting from the parent compound, Treprostinil. One notable method includes the use of various organic reactions to modify the existing structure, focusing on the removal of carboxymethyl groups and the introduction of cyanomethyl functionalities. The technical details often involve multi-step synthetic pathways that utilize reagents such as alkyl halides and coupling agents to achieve the desired molecular modifications .
The molecular structure of Descarboxymethyl Cyanomethyl Treprostinil can be represented by its chemical formula . The structure features a complex arrangement typical of prostacyclin analogs, including multiple chiral centers that contribute to its biological activity. Data regarding its three-dimensional conformation can be obtained from computational chemistry studies and X-ray crystallography, which provide insights into its steric and electronic properties .
Descarboxymethyl Cyanomethyl Treprostinil participates in various chemical reactions typical of organic compounds with functional groups. Key reactions include:
These reactions are crucial for understanding its reactivity and potential metabolic pathways within biological systems .
Descarboxymethyl Cyanomethyl Treprostinil acts primarily as a vasodilator through its mechanism that mimics prostacyclin. It facilitates vasodilation by binding to specific receptors on vascular smooth muscle cells, leading to increased intracellular cyclic adenosine monophosphate levels. This process results in relaxation of the smooth muscle and subsequent reduction in vascular resistance. Additionally, it inhibits platelet aggregation, further contributing to its therapeutic effects in managing pulmonary arterial hypertension .
Relevant data regarding these properties can be found in chemical databases and literature focusing on pharmaceutical compounds .
Descarboxymethyl Cyanomethyl Treprostinil has significant applications in scientific research and pharmacology. Its primary use is in the treatment of pulmonary arterial hypertension, where it helps alleviate symptoms associated with this condition. Additionally, it serves as a valuable tool in pharmacological studies aimed at understanding vasodilatory mechanisms and developing new therapeutic strategies for cardiovascular diseases. Research continues into its potential applications in other areas such as oncology and chronic obstructive pulmonary disease management .
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3